![molecular formula C11H11BrN2 B1487284 3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole CAS No. 2231675-92-4](/img/structure/B1487284.png)
3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole
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Overview
Description
3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyridoindoles exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole can induce apoptosis in cancer cells through various mechanisms such as inhibition of protein kinases involved in cell proliferation .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain pyridoindole derivatives effectively inhibited tumor growth in xenograft models. The mechanism was linked to the modulation of signaling pathways associated with cell survival and apoptosis .
2. Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects. Research suggests that it may protect neuronal cells from oxidative stress and excitotoxicity—common contributors to neurodegenerative diseases.
Case Study:
In vitro studies indicated that this compound could reduce neuronal cell death induced by glutamate toxicity. This finding points to its potential use in treating conditions like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler indole derivatives. The bromination step is crucial for enhancing its biological activity.
Table: Synthetic Pathways
Step | Reaction Type | Starting Material | Product |
---|---|---|---|
1 | Bromination | Indole derivative | 3-Bromo-indole |
2 | Cyclization | Brominated indole | Tetrahydropyridoindole |
3 | Purification | Crude product | Pure this compound |
Potential Applications in Drug Development
1. Targeting Kinase Inhibitors
The compound's structure suggests it could inhibit specific kinases involved in cancer progression. Ongoing research aims to optimize its structure for enhanced selectivity and potency against targeted kinases.
2. Development of Novel Antidepressants
Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is a potential mechanism being explored .
Properties
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-7-5-10-11(13-6-7)8-3-1-2-4-9(8)14-10/h5-6,14H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIVDQFRJXBTLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=C(C=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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